molecular formula C7H9BrN4O2 B2433728 Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate CAS No. 2126163-19-5

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate

Cat. No.: B2433728
CAS No.: 2126163-19-5
M. Wt: 261.079
InChI Key: XAVLVZNNUPWUCG-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely studied for their biological and chemical properties

Scientific Research Applications

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

While the exact mechanism of action for Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate is not specified, similar compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The study of Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate and similar compounds is ongoing, particularly in the field of neuroprotection and anti-neuroinflammatory agents . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Thus, these compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Preparation Methods

The synthesis of Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate typically involves the reaction of 6-bromopyrimidine-4-carboxylic acid with ethyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazinecarboxylate ester. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to achieve the desired product.

Chemical Reactions Analysis

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The hydrazine moiety can undergo oxidation to form corresponding azo compounds or reduction to form hydrazones.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 2-(6-chloropyrimidin-4-yl)hydrazine-1-carboxylate: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 2-(6-fluoropyrimidin-4-yl)hydrazine-1-carboxylate: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.

    Ethyl 2-(6-methylpyrimidin-4-yl)hydrazine-1-carboxylate: The presence of a methyl group can alter its steric and electronic characteristics, impacting its reactivity and applications.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyrimidine derivatives in scientific research.

Properties

IUPAC Name

ethyl N-[(6-bromopyrimidin-4-yl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN4O2/c1-2-14-7(13)12-11-6-3-5(8)9-4-10-6/h3-4H,2H2,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVLVZNNUPWUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1=CC(=NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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